molecular formula C22H16Cl2O4 B11155647 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11155647
M. Wt: 415.3 g/mol
InChI Key: MATQTXGVSLXWRJ-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H18Cl2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one in the presence of a suitable base, such as potassium carbonate (K2CO3), in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds .

Properties

Molecular Formula

C22H16Cl2O4

Molecular Weight

415.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C22H16Cl2O4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3

InChI Key

MATQTXGVSLXWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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